Welcome to the BenchChem Online Store!
molecular formula C12H14O2 B7884542 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester

Cat. No. B7884542
M. Wt: 190.24 g/mol
InChI Key: IMKVSWPEZCELRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04335054

Procedure details

0.1122 g (5×10-4 mols) of palladium acetate, 6.61 ml (50 millimols) of p-tolyl chloride, 6.78 ml (62.5 millimols) of ethyl acrylate and 11.91 ml (50 millimols) of tri-n-butylamine in 100 ml of p-xylene are stirred for 3 hours at 120° C. The mixture is extracted by shaking with 50 ml of 2 N HCl, 25 ml of 2 N NaOH and 25 ml of water, and is then dried for 15 minutes with 5 g of magnesium sulphate. The crude product is distilled in vacuo. 6.08 g (64% of theory) are obtained as a colourless liquid. Analysis for C12H14O2 : calculated C 75.77%, H 7.52%; found C 75.73%, H 7.54%.
Quantity
6.61 mL
Type
reactant
Reaction Step One
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
11.91 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1122 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=[CH:5][C:4](Cl)=[CH:3][CH:2]=1.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11].C(N(CCCC)CCCC)CCC>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:8][C:1]1[CH:6]=[CH:5][C:4]([CH:11]=[CH:10][C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:3][CH:2]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
6.61 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)Cl)C
Name
Quantity
6.78 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
11.91 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.1122 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
by shaking with 50 ml of 2 N HCl, 25 ml of 2 N NaOH and 25 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is then dried for 15 minutes with 5 g of magnesium sulphate
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
6.08 g (64% of theory) are obtained as a colourless liquid

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=CC(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.